REACTION_CXSMILES
|
[C:1]([O:10][C:11](OCCCC)(OCCCC)[CH:12]([O:16][CH2:17][CH3:18])OCC)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O-:8])=[O:7].[C:29]([O:37][C:38](OCCCC)(OCCCC)[CH:39](OCC)[O:40][CH2:41][CH3:42])(=O)[CH2:30][CH2:31][CH2:32]C([O-])=O>>[CH3:32][CH2:31][CH2:30][CH2:29][O:37][CH2:38][CH2:39][O:40][CH2:41][CH2:42][O:8][C:6]([CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:10][CH2:11][CH2:12][O:16][CH2:17][CH2:18][O:7][CH2:6][CH2:5][CH2:4][CH3:3])=[O:9])=[O:7]
|
Name
|
dibutoxydiethoxyethyl adipate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)[O-])(=O)OC(C(OCC)OCC)(OCCCC)OCCCC
|
Name
|
dibutoxydiethoxyethyl glutarate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC(=O)[O-])(=O)OC(C(OCC)OCC)(OCCCC)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |